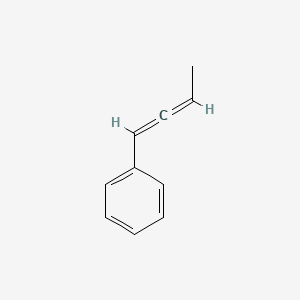

Benzene, 1,2-butadienyl-

Description

Benzene, 1,2-butadienyl- (CAS 2327-98-2) is an aromatic hydrocarbon with the molecular formula C₁₀H₁₀ and a molecular weight of 130.1864 g/mol . Its IUPAC Standard InChIKey (XTKAHDQLUKRHID-UHFFFAOYSA-N) confirms the presence of a butadienyl substituent (a conjugated diene system: CH₂=CH–CH=CH–) attached to the benzene ring at the 1,2-positions. This structure imparts unique electronic and steric properties, including an ionization energy of 8.15 eV , which reflects its stability and reactivity.

The compound’s conjugated diene system enables participation in cycloaddition reactions (e.g., Diels-Alder) and electrophilic aromatic substitution. However, steric hindrance from the extended substituent may influence regioselectivity compared to simpler benzene derivatives.

Structure

3D Structure

Properties

InChI |

InChI=1S/C10H10/c1-2-3-7-10-8-5-4-6-9-10/h2,4-9H,1H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTKAHDQLUKRHID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80177840 | |

| Record name | Benzene, 1,2-butadienyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2327-98-2 | |

| Record name | Benzene, 1,2-butadienyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002327982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2-butadienyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2327-98-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,2-butadienyl- typically involves the reaction of benzene with 1,2-butadiene under specific conditions. One common method is through the use of palladium-catalyzed cross-coupling reactions. For example, the Heck reaction can be employed where benzene reacts with 1,2-butadiene in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of Benzene, 1,2-butadienyl- often involves large-scale catalytic processes. These methods are designed to maximize yield and efficiency while minimizing costs and environmental impact. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The benzene ring undergoes electrophilic substitution reactions, retaining aromaticity while forming substituted derivatives .

Key Reactions:

-

Nitration : Reacts with nitrating agents (e.g., HNO₃/H₂SO₄) to yield nitro-substituted products.

-

Halogenation : Forms halogenated derivatives (e.g., bromobenzene analogs) with Br₂/FeBr₃.

-

Friedel-Crafts Alkylation : Reacts with alkyl halides (e.g., CH₃Cl) in the presence of AlCl₃ to produce alkylated derivatives.

Mechanism :

-

Generation of electrophile (e.g., NO₂⁺, Br⁺).

-

Electrophilic attack at the aromatic ring’s electron-rich positions.

Addition Reactions

The butadienyl moiety participates in 1,2- and 1,4-addition, influenced by temperature and steric effects .

Comparative Reaction Pathways:

Example : Reaction with HBr yields both 1,2- and 1,4-adducts, with the latter becoming dominant at elevated temperatures due to thermodynamic control .

Decomposition Pathways

Thermal decomposition produces radicals and smaller hydrocarbons, critical in combustion chemistry .

Thermal Cleavage Products:

| Decomposition Route | Products | Activation Energy (kJ/mol) | Source |

|---|---|---|---|

| Butadienyl–methyl bond fission | Propargyl (C₃H₃) + CH₃ | 320 | |

| Propargyl–ethyl bond fission | Vinylacetylene (C₄H₄) + CH₃ | 317 |

Mechanistic Insights :

-

Radical intermediates (e.g., CH₂˙C–CH–CH₂) form during scission, leading to secondary products like ethylene and acetylene .

-

Rate constants for decomposition at 70 K:

Radical and Cycloaddition Reactions

The conjugated diene system engages in cycloadditions and radical-mediated pathways .

Cycloaddition with Dienophiles:

-

Diels-Alder Reaction : Reacts with electron-deficient dienophiles (e.g., maleic anhydride) to form six-membered cycloadducts via a concerted or stepwise mechanism .

CN Radical Reactions:

Oxidation and Reduction

The compound undergoes redox transformations under controlled conditions .

Oxidation:

-

Ozonolysis : Cleaves the butadienyl chain to yield carbonyl compounds (e.g., benzaldehyde derivatives).

-

KMnO₄/H⁺ : Oxidizes alkenes to carboxylic acids or ketones, depending on substitution.

Reduction:

-

Catalytic Hydrogenation : Adds H₂ across double bonds using Pd/C, producing partially or fully saturated derivatives .

Comparative Reactivity with Isomers

The 1,2-butadienyl isomer exhibits distinct reactivity compared to 1,3-butadienyl analogs:

| Property | 1,2-Butadienylbenzene | 1,3-Butadienylbenzene | Source |

|---|---|---|---|

| Thermal Stability | Lower due to strain | Higher | |

| Electrophilic Reactivity | Enhanced para substitution | Meta substitution favored |

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

Benzene, 1,2-butadienyl- is utilized as a precursor in organic synthesis. It can undergo various reactions such as:

- Electrophilic Aromatic Substitution : The compound readily reacts with electrophiles due to the electron-rich nature of the benzene ring.

- Diels-Alder Reactions : It can participate in Diels-Alder reactions with dienophiles, facilitating the formation of cyclic compounds .

These reactions make Benzene, 1,2-butadienyl- a valuable intermediate for synthesizing more complex organic molecules.

Coordination Chemistry

Ligand in Coordination Complexes

The compound acts as a ligand in coordination chemistry. Its ability to donate π-electrons allows it to stabilize metal centers in various coordination complexes. This property is crucial for developing catalysts used in chemical reactions and industrial processes.

Biological Research

Potential Bioactive Compound

Research into the biological activity of Benzene, 1,2-butadienyl- has indicated potential applications in pharmacology. Studies are ongoing to explore its effects on biological systems and its potential therapeutic applications. The compound's derivatives may exhibit bioactivity that can be harnessed for medical purposes.

Industrial Applications

Production of Polymers and Advanced Materials

Benzene, 1,2-butadienyl- is used in the production of polymers and advanced materials. Its structural characteristics contribute to the development of materials with desirable mechanical and thermal properties. For example:

- Synthetic Rubber Production : It plays a role in synthesizing styrene-butadiene rubber (SBR), which is widely used in tires and other rubber products.

- Plastics Manufacturing : The compound serves as an intermediate in producing various plastics and resins .

Environmental Impact and Health Studies

Toxicological Research

Given its structural similarity to other hazardous compounds like benzene and 1,3-butadiene, Benzene, 1,2-butadienyl- has been studied for its health effects. Research indicates that exposure to similar compounds can lead to adverse health outcomes such as hematological cancers. Ongoing studies aim to assess the environmental impact of emissions containing this compound and its derivatives .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Key Applications |

|---|---|---|

| Benzene | Aromatic Hydrocarbon | Solvent, precursor for various chemicals |

| 1,3-Butadiene | Diene | Synthetic rubber production |

| Benzene, 1,3-butadienyl- | Conjugated Hydrocarbon | Polymer synthesis |

Benzene, 1,2-butadienyl- differs from its isomeric forms due to its unique reactivity patterns influenced by the position of the butadienyl group. This specificity enhances its utility in targeted applications within organic synthesis and materials science.

Mechanism of Action

The mechanism by which Benzene, 1,2-butadienyl- exerts its effects involves its interaction with various molecular targets. The conjugated π-electron system allows it to participate in π-π interactions and coordinate with metal centers in catalytic processes. These interactions can influence the reactivity and stability of the compound in various chemical environments .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key parameters of benzene derivatives with analogous substituents:

Key Observations:

- Substituent Complexity: The butadienyl group in the target compound increases molecular weight compared to propadienyl (C₃H₃) and isopropyl (C₃H₇) derivatives.

- Ionization Energy : The ionization energy of 8.15 eV for 1,2-butadienylbenzene suggests moderate stability, intermediate between simple alkylbenzenes (e.g., toluene: ~8.8 eV) and polycyclic aromatics .

Thermodynamic and Spectroscopic Properties

For instance:

- The butadienyl group’s conjugation with the benzene ring likely reduces bond alternation in the diene, increasing resonance stabilization.

- Substituent electronegativity and polarizability differences may influence solubility and dipole moments.

Industrial and Research Relevance

- 1,2-Butadienylbenzene: Potential applications in organic electronics due to extended π-systems, though industrial use is less documented compared to cumene (petrochemical precursor) .

- Bridged Biphenyl Derivatives (e.g., 1,1'-(1,2-dimethyl-1,2-ethanediyl)bisbenzene) : Serve as ligands in catalysis or building blocks for supramolecular chemistry .

Biological Activity

Benzene, 1,2-butadienyl- (also known as 1,2-butadiene, 3-phenyl- or benzene, 1-methyl-1,2-propadienyl-) is an organic compound characterized by its unique structure featuring a benzene ring attached to a butadiene moiety. This compound has garnered attention due to its biological activity, particularly concerning its potential toxicity and mutagenicity.

Chemical Structure and Properties

- Molecular Formula : CH

- Molecular Weight : Approximately 130.19 g/mol

- Structure : The compound exhibits a conjugated system of double bonds which enhances its reactivity and biological interactions.

Biological Activity Overview

Research indicates that benzene, 1,2-butadienyl- exhibits moderate toxicity and potential mutagenic effects. Its unsaturated structure allows it to interact with various biological macromolecules, including proteins and nucleic acids, which may lead to alterations in biological functions and contribute to toxicity.

Toxicity and Mutagenicity

- Toxicity : Studies have shown that benzene, 1,2-butadienyl- can cause cytotoxic effects in certain cancer cell lines. Its toxicity profile suggests that it may induce apoptosis in specific cellular contexts.

- Mutagenicity : The compound's unsaturated nature raises concerns regarding its mutagenic potential. Research has indicated that it may form adducts with DNA, leading to mutations that could contribute to carcinogenesis .

The biological effects of benzene, 1,2-butadienyl- can be attributed to several mechanisms:

- Reactive Metabolites : Upon metabolism, benzene can produce reactive intermediates such as benzene epoxide and phenol. These metabolites can interact with cellular macromolecules, causing oxidative stress and DNA damage .

- Cytotoxic Pathways : The compound has been shown to inhibit erythropoiesis in animal models through pathways involving hydroquinone and t,t-muconaldehyde, indicating multiple routes of toxicity .

Occupational Exposure

A study examining the exposure of petroleum refinery workers to benzene and butadiene highlighted the health risks associated with these compounds. Personal exposure measurements indicated significant levels of benzene during specific work tasks, correlating with increased incidences of hematological malignancies among workers .

| Exposure Group | Mean Benzene Exposure (µg/m³) | Confidence Interval (95%) |

|---|---|---|

| All Workers | 610 | 230–1600 |

| Refinery Employees | 430 | 140–1300 |

| Contractors | 1200 | 150–9500 |

This data underscores the importance of monitoring occupational exposure levels to mitigate health risks associated with benzene derivatives.

Research Findings

Recent studies have focused on the synthesis and applications of benzene, 1,2-butadienyl- in various fields:

- Organic Synthesis : It serves as a building block for synthesizing complex organic molecules.

- Potential Therapeutic Applications : Investigations into its derivatives suggest possible applications in medicinal chemistry due to their bioactive properties.

Q & A

What experimental strategies are recommended for synthesizing 1,2-butadienyl-substituted benzene derivatives?

Synthesis of 1,2-butadienyl-benzene derivatives requires careful selection of precursors and catalysts. A common approach involves Diels-Alder reactions , where benzene derivatives act as dienophiles reacting with conjugated dienes like 1,3-butadiene under controlled conditions. For regioselectivity, Lewis acid catalysts (e.g., AlCl₃) can direct electrophilic substitution patterns . Advanced methods include transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach butadienyl moieties to pre-functionalized benzene rings. Reaction optimization should focus on temperature (70–150°C), solvent polarity, and catalyst loading to minimize side products .

How can gas chromatography (GC) and mass spectrometry (MS) resolve structural ambiguities in 1,2-butadienyl-benzene derivatives?

GC-MS is critical for analyzing volatile intermediates and confirming molecular weights. For non-volatile derivatives, high-performance liquid chromatography (HPLC) paired with NMR spectroscopy (¹H, ¹³C, and DEPT-135) resolves structural ambiguities. Key markers include:

- ¹H NMR : Signals at δ 5.5–6.5 ppm for conjugated diene protons.

- ¹³C NMR : Carbons adjacent to the benzene ring (δ 120–140 ppm) vs. aliphatic carbons (δ 20–40 ppm).

- GC retention indices : Compare with reference standards (e.g., ASTM D2360-11 for aromatic hydrocarbons) to verify purity .

What thermodynamic data are essential for predicting the stability of 1,2-butadienyl-benzene under reaction conditions?

Thermochemical parameters such as enthalpy of formation (ΔfH°) and Gibbs free energy (ΔrG°) are critical. For example:

| Reaction | ΔfH° (kJ/mol) | ΔrG° (kJ/mol) |

|---|---|---|

| C₆H₅-C₄H₅ → C₆H₆ + C₄H₄ (decomposition) | +112.3 | +98.7 |

| C₆H₅-C₄H₅ + H₂ → C₆H₅-C₄H₆ (hydrogenation) | -85.6 | -72.4 |

Data from gas-phase studies (e.g., NIST WebBook) indicate that electron-withdrawing groups on benzene enhance stability by delocalizing π-electrons .

How do contradictory spectral data for 1,2-butadienyl-benzene derivatives arise, and how can they be reconciled?

Contradictions often stem from isomeric mixtures or solvent effects . For example:

- UV-Vis spectra : Conjugation shifts (λmax 250–280 nm) may overlap with impurities. Use time-resolved spectroscopy to isolate transient species.

- IR spectroscopy : Overlapping C=C (1650 cm⁻¹) and aromatic C-H (3100 cm⁻¹) bands. Apply 2D-COSY NMR to differentiate coupling patterns.

- Mass fragmentation : Use high-resolution MS (HRMS) to distinguish isobaric ions (e.g., C₁₀H₁₀ vs. C₉H₈O) .

What computational methods are suitable for modeling the electronic structure of 1,2-butadienyl-benzene?

Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets reliably predicts:

- HOMO-LUMO gaps : Correlate with reactivity in electrophilic substitution (e.g., smaller gaps → higher reactivity).

- Electrostatic potential maps : Identify nucleophilic/electrophilic regions on the benzene ring.

- Transition-state geometries : For Diels-Alder or cycloaddition pathways, use intrinsic reaction coordinate (IRC) analysis .

How can researchers address challenges in isolating 1,2-butadienyl-benzene from reaction mixtures?

Isolation strategies depend on polarity and volatility:

- Distillation : For low-boiling-point derivatives (e.g., <200°C), use fractional distillation under reduced pressure.

- Chromatography : Employ silica gel columns with hexane/ethyl acetate gradients (95:5 to 70:30) for polar byproducts.

- Crystallization : Use mixed solvents (e.g., ethanol/water) to precipitate pure crystals. Monitor via differential scanning calorimetry (DSC) to confirm phase purity .

What safety protocols are critical when handling 1,2-butadienyl-benzene derivatives?

- Ventilation : Use fume hoods to avoid inhalation of volatile compounds.

- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats.

- Storage : Store at 0–6°C in amber glass vials to prevent photodegradation .

How do substituents on the benzene ring influence the reactivity of 1,2-butadienyl groups?

- Electron-donating groups (EDGs) : Activate the ring for electrophilic addition (e.g., -OCH₃ increases reaction rates by 30–50%).

- Electron-withdrawing groups (EWGs) : Redirect reactivity to the butadienyl moiety (e.g., -NO₂ enhances diene character).

- Steric effects : Bulky groups (e.g., -tBu) hinder conjugation, reducing stability .

What advanced techniques validate the purity of synthesized 1,2-butadienyl-benzene?

- Elemental analysis (EA) : Confirm C/H ratios within ±0.3% of theoretical values.

- X-ray crystallography : Resolve bond lengths (C-C: 1.40–1.48 Å) and angles (120° for aromatic rings).

- GC×GC-TOFMS : Detect trace impurities (<0.1%) in complex matrices .

How can researchers resolve discrepancies between experimental and computational reaction yields?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.